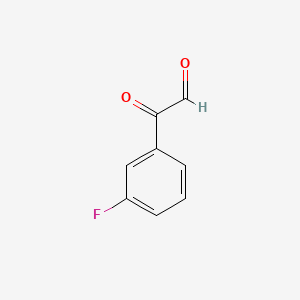
2-(3-Fluorophenyl)-2-oxoacetaldehyde
描述
2-(3-Fluorophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an oxoacetaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the use of fluorinated benzene derivatives as starting materials. The synthetic route typically includes the following steps:
Fluorination: Introduction of a fluorine atom to the benzene ring using reagents such as fluorine gas or other fluorinating agents.
Formylation: Introduction of a formyl group (-CHO) to the fluorinated benzene ring through reactions such as the Vilsmeier-Haack reaction.
Oxidation: Conversion of the formyl group to an oxoacetaldehyde group using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3-Fluorophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxoacetaldehyde group to alcohols or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted phenyl derivatives.
科学研究应用
2-(3-Fluorophenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Fluorophenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The oxoacetaldehyde group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems.
相似化合物的比较
Similar Compounds
2-(3-Chlorophenyl)-2-oxoacetaldehyde: Similar structure with a chlorine atom instead of fluorine.
2-(3-Bromophenyl)-2-oxoacetaldehyde: Contains a bromine atom in place of fluorine.
2-(3-Methylphenyl)-2-oxoacetaldehyde: Features a methyl group instead of a halogen.
Uniqueness
2-(3-Fluorophenyl)-2-oxoacetaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can affect the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
2-(3-fluorophenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOVDWQTSXDMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-Acetyl-2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetohydrazide](/img/structure/B7852048.png)
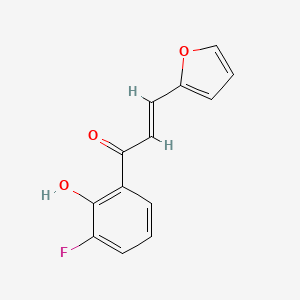
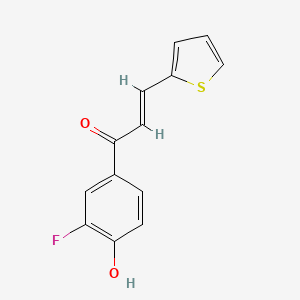
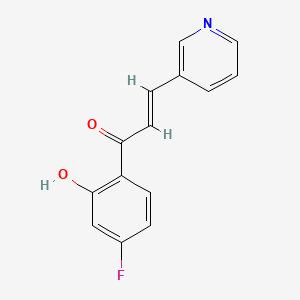
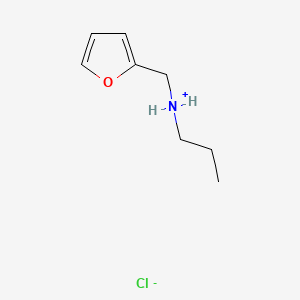
![Butyl[(3,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B7852078.png)
![Butyl-[[4-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852082.png)
![N-Butyl-N-[4-(diethylamino)benzyl]amine hydrochloride](/img/structure/B7852090.png)
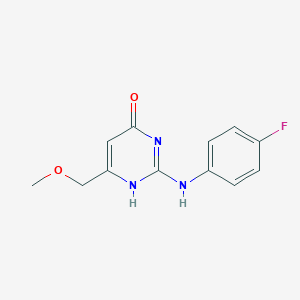
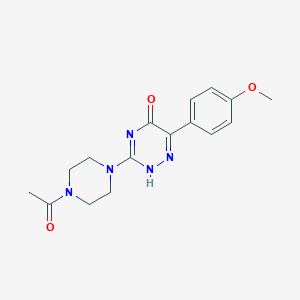
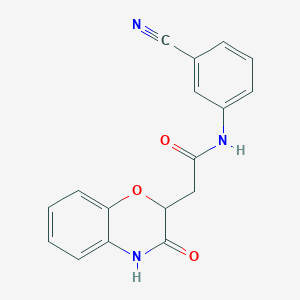
![1-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylurea](/img/structure/B7852132.png)
![Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B7852140.png)
![Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B7852146.png)
